molecular formula C12H12N2 B1281727 1H,3h-benzo[de]isoquinolin-2-ylamine CAS No. 42773-02-4

1H,3h-benzo[de]isoquinolin-2-ylamine

Cat. No.: B1281727
CAS No.: 42773-02-4
M. Wt: 184.24 g/mol
InChI Key: JSKSZCLHCISZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H,3h-benzo[de]isoquinolin-2-ylamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1H-Benzo[DE]isoquinolin-2(3H)-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as PI3KCG, delta, and AKT kinases, exhibiting significant affinity and inhibition properties . These interactions are essential for regulating cellular processes, including cell proliferation and survival. The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent in treating diseases like acute myeloid leukemia .

Cellular Effects

1H-Benzo[DE]isoquinolin-2(3H)-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the PI3K/AKT signaling pathway, leading to the inhibition of cell proliferation in acute myeloid leukemia cells . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, 1H-Benzo[DE]isoquinolin-2(3H)-amine affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of 1H-Benzo[DE]isoquinolin-2(3H)-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the non-nucleoside binding site Thumb Site II of the NS5B enzyme, inhibiting its activity during the pre-elongation phase . This inhibition disrupts the replication of viral RNA, making 1H-Benzo[DE]isoquinolin-2(3H)-amine a potential antiviral agent. Additionally, the compound’s interaction with PI3KCG, delta, and AKT kinases leads to the suppression of cell proliferation and survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzo[DE]isoquinolin-2(3H)-amine change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on enzymes and cellular processes . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 1H-Benzo[DE]isoquinolin-2(3H)-amine can have sustained effects on cellular function, although its stability and activity may decrease over time .

Dosage Effects in Animal Models

The effects of 1H-Benzo[DE]isoquinolin-2(3H)-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting specific enzymes and pathways without causing significant toxicity . At higher doses, 1H-Benzo[DE]isoquinolin-2(3H)-amine may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

1H-Benzo[DE]isoquinolin-2(3H)-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to affect the PI3K/AKT signaling pathway, influencing metabolic flux and the levels of key metabolites . Additionally, 1H-Benzo[DE]isoquinolin-2(3H)-amine interacts with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules . These interactions play a crucial role in maintaining cellular homeostasis and regulating metabolic activities.

Transport and Distribution

The transport and distribution of 1H-Benzo[DE]isoquinolin-2(3H)-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, 1H-Benzo[DE]isoquinolin-2(3H)-amine interacts with binding proteins that facilitate its distribution to various cellular compartments . These interactions ensure the compound’s localization and accumulation at sites where it can exert its biochemical effects.

Subcellular Localization

1H-Benzo[DE]isoquinolin-2(3H)-amine exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, 1H-Benzo[DE]isoquinolin-2(3H)-amine may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with enzymes and signaling molecules involved in various cellular processes .

Properties

IUPAC Name

1,3-dihydrobenzo[de]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKSZCLHCISZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CN1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513274
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42773-02-4
Record name 1H-Benzo[de]isoquinolin-2(3H)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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